4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline
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Overview
Description
4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is a chemical compound with the molecular formula C₁₂H₁₅N₃ It is characterized by the presence of an ethyl group attached to the fourth position of an aniline ring, and an imidazole ring attached to the nitrogen atom of the aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline typically involves the reaction of 4-ethyl aniline with a suitable imidazole derivative. One common method involves the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different aniline derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various aniline derivatives.
Scientific Research Applications
4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which can modulate the activity of enzymes or receptors. The ethyl group and aniline moiety can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-N-(1H-imidazol-2-ylmethyl)benzamide
- 4-ethyl-N-(1H-imidazol-2-ylmethyl)phenol
- 4-ethyl-N-(1H-imidazol-2-ylmethyl)pyridine
Uniqueness
4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H15N3/c1-2-10-3-5-11(6-4-10)15-9-12-13-7-8-14-12/h3-8,15H,2,9H2,1H3,(H,13,14) |
InChI Key |
RCANIGGDFLJPDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=NC=CN2 |
Origin of Product |
United States |
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